N-(2-oxoindolin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of indolinone derivatives. This compound has garnered attention due to its potential therapeutic and industrial applications. It exhibits a range of biological activities, including anti-inflammatory properties.
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as CPCA, is a synthetic compound that belongs to the class of indolinone derivatives
Mode of Action
. These activities suggest that these compounds interact with their targets in a way that modulates these biological processes.
Preparation Methods
The synthesis of N-(2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 5-aminoindolin-2-one. The general procedure involves the following steps :
Starting Materials: Cyclopropanecarboxylic acid and 5-aminoindolin-2-one.
Reaction Conditions: The reaction is carried out under specific conditions to afford the intermediate product as a white solid with a yield of approximately 40.4%.
Chemical Reactions Analysis
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes and pathways.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as DEL-22379 and other indolinone derivatives share structural similarities.
Uniqueness: Unlike some similar compounds, this compound has shown a distinct ability to inhibit specific pathways without being affected by drug-resistant mechanisms.
List of Similar Compounds: DEL-22379, indole-3-acetic acid, and various indole derivatives
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-6-8-5-9(3-4-10(8)14-11)13-12(16)7-1-2-7/h3-5,7H,1-2,6H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMHZUFLTWTMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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